Introduction: The Structural Significance of 1-Adamantyl Methyl Ketone
Introduction: The Structural Significance of 1-Adamantyl Methyl Ketone
An In-Depth Technical Guide to the Chemical Properties and Applications of 1-Adamantyl Methyl Ketone
Abstract: 1-Adamantyl methyl ketone (CAS: 1660-04-4) is a unique chemical entity characterized by a rigid, three-dimensional adamantane cage linked to a reactive ketone functional group. This structure imparts a combination of high lipophilicity, thermal stability, and steric bulk, making it a highly valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its physicochemical properties, spectroscopic profile, synthesis, and reactivity. It further explores its critical role as a key intermediate in the development of pharmaceuticals, most notably antiviral agents, and its broader applications in organic synthesis. The content herein is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile compound.
1-Adamantyl methyl ketone, also known as 1-acetyladamantane, is a white crystalline solid whose chemical persona is dominated by the adamantane moiety.[1][2][3] The adamantane cage is a perfectly symmetrical, strain-free tricyclic hydrocarbon (tricyclo[3.3.1.1³⁷]decane) that can be viewed as the smallest repeating unit of a diamond-lattice crystal. This "lipophilic bullet" is frequently incorporated into pharmacologically active molecules to enhance their therapeutic profiles.[4]
The strategic placement of the adamantane group in a molecule can:
-
Increase Lipophilicity: Facilitating passage through biological membranes and improving pharmacokinetic properties.[4]
-
Provide Steric Hindrance: Offering metabolic stability by shielding reactive sites from enzymatic degradation.
-
Establish Key Binding Interactions: The bulky, hydrophobic cage can occupy specific pockets in target enzymes or receptors, leading to potent and selective biological activity.[5]
1-Adamantyl methyl ketone serves as a primary vehicle for introducing this valuable pharmacophore into more complex molecular architectures.[6][7] Its ketone functionality provides a reactive handle for a wide array of chemical transformations, making it an indispensable intermediate in drug discovery and organic synthesis.[1][8][9]
Physicochemical and Thermochemical Properties
The compound is a white crystalline powder with a faint, sweet, ketone-like odor.[1][3][10] It is stable under standard laboratory conditions and is insoluble in water but shows solubility in organic solvents like methanol and chloroform.[1][3][11][12]
| Property | Value | Source(s) |
| CAS Number | 1660-04-4 | [1][13][14] |
| Molecular Formula | C₁₂H₁₈O | [1][13][14] |
| Molecular Weight | 178.27 g/mol | [1][13][14] |
| Appearance | White crystalline powder | [1][2][3] |
| Melting Point | 53-55 °C | [1][2][12][13] |
| Boiling Point | ~250-262 °C (estimated) | [1][2][12] |
| Flash Point | 108 °C (226.4 °F) - closed cup | [10][13] |
| Density | ~1.1 g/cm³ (estimated) | [2] |
| Water Solubility | Insoluble | [1][3][12] |
| Vapor Pressure | 0.011 mmHg at 25°C | [2][12] |
Spectroscopic Profile
Spectroscopic analysis is essential for the unambiguous identification and quality control of 1-Adamantyl methyl ketone. The NIST Chemistry WebBook is an authoritative source for its spectral data.[14][15]
| Spectroscopy | Key Features and Expected Peaks | Source(s) |
| ¹H NMR | Signals corresponding to the methyl protons (singlet, ~2.1 ppm) and distinct, overlapping signals for the adamantyl cage protons (multiple broad signals, ~1.7-2.0 ppm). | [16] |
| ¹³C NMR | A peak for the carbonyl carbon (>200 ppm), a peak for the methyl carbon, and four distinct signals for the adamantyl cage carbons due to its symmetry. | [16] |
| Infrared (IR) | A strong, characteristic absorption band for the C=O (ketone) stretch, typically around 1700 cm⁻¹. | [14][17] |
| Mass Spec (MS) | The molecular ion peak (M⁺) at m/z = 178. The most prominent peak is often the adamantyl cation fragment at m/z = 135, resulting from the cleavage of the acetyl group. | [14][17] |
Synthesis and Manufacturing
While several methods exist, a prevalent and scalable laboratory synthesis involves the reaction of an activated adamantane carboxylate derivative with an organometallic reagent. The use of adamantane-1-carbonyl chloride and a Grignard reagent is a well-established approach.[18]
Protocol: Synthesis via Grignard Reaction
This protocol describes the synthesis of 1-Adamantyl methyl ketone from adamantane-1-carbonyl chloride and methylmagnesium iodide. The causality behind this choice is the high nucleophilicity of the Grignard reagent, which readily attacks the electrophilic carbonyl carbon of the acyl chloride. Using a catalyst like CuCl or AlCl₃ can improve yields and minimize the formation of tertiary alcohol byproducts.[18][19]
Step-by-Step Methodology:
-
Preparation: Under an inert argon atmosphere, dissolve adamantane-1-carbonyl chloride (1 eq.) in anhydrous toluene in a flame-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and condenser.[18]
-
Catalyst Addition: Add a catalytic amount of aluminum chloride (AlCl₃, ~5 mol%).
-
Grignard Addition: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of methylmagnesium iodide (2a) (1.1 eq.) in diethyl ether dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. The slow addition is critical to control the exothermic reaction and prevent over-addition, which leads to the formation of tertiary alcohol.[18]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by TLC or GC.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution while cooling in an ice bath.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether. Combine the organic layers.
-
Washing & Drying: Wash the combined organic phase sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation or recrystallization from a suitable solvent (e.g., methanol/water) to yield pure 1-Adamantyl methyl ketone as a white solid.
Caption: Reduction of 1-Adamantyl methyl ketone to its corresponding alcohol.
Applications in Research and Drug Development
1-Adamantyl methyl ketone's primary value lies in its role as a versatile intermediate for introducing the adamantane scaffold. [6][8]
-
Antiviral Agents: It is a well-documented precursor in the synthesis of Rimantadine, an antiviral drug used against Influenza A. [7][8][12]The synthesis involves a reductive amination or a related pathway starting from the ketone.
-
Enzyme Inhibitors: More recently, derivatives of 1-Adamantyl methyl ketone have been developed as potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases like diabetes and obesity. [20]In these structures, the adamantyl ketone core serves as a template that can be modified with various heterocyclic units to optimize potency and pharmacokinetic properties. [20]* General Organic Synthesis: It is a building block for creating a wide range of adamantane-containing molecules for agrochemicals, dyes, and advanced materials where properties like thermal stability are desired. [6][8]
Caption: Role of 1-Adamantyl methyl ketone as a precursor in drug development.
Safety and Handling
1-Adamantyl methyl ketone is considered an irritant and may be harmful if ingested. [1][11]Standard laboratory safety protocols should be strictly followed.
| Hazard Type | GHS Information | Precautionary Measures |
| Health Hazards | H302: Harmful if swallowed.<[1]br>H315: Causes skin irritation.<[1][12]br>H319: Causes serious eye irritation.<[1][12]br>H335: May cause respiratory irritation. [1][12] | P261: Avoid breathing dust.<[1]br>P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [1] |
| Handling | Use with adequate ventilation. Minimize dust generation. Wash thoroughly after handling. [11][21] | Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing. [10][11][13] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like oxidizing agents. [2][3][10][11] | Storage Class 11: Combustible Solids. [13] |
| Fire Fighting | Use water spray, dry chemical, carbon dioxide, or appropriate foam. Wear a self-contained breathing apparatus (SCBA). [10][11] | Thermal decomposition can generate irritating and toxic gases. [10][11] |
Conclusion
1-Adamantyl methyl ketone is more than a simple ketone; it is a strategic molecular tool. Its unique combination of a bulky, lipophilic adamantane cage and a synthetically versatile ketone function has cemented its importance in modern medicinal chemistry and organic synthesis. From its foundational role in the creation of established antiviral drugs to its application in designing next-generation enzyme inhibitors, this compound continues to empower researchers to develop novel molecules with enhanced stability, bioavailability, and targeted activity. A thorough understanding of its chemical properties, reactivity, and handling is paramount for any scientist looking to leverage the unique advantages of the adamantane pharmacophore.
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